molecular formula C7H6ClN3 B1280736 4-Azido-2-chloro-1-methylbenzene CAS No. 357292-37-6

4-Azido-2-chloro-1-methylbenzene

Cat. No.: B1280736
CAS No.: 357292-37-6
M. Wt: 167.59 g/mol
InChI Key: KTVJJAOJPJELDW-UHFFFAOYSA-N
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Description

4-Azido-2-chloro-1-methylbenzene is a chemical compound that belongs to the class of azides. It is a colorless to light yellow liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C7H6ClN3, and it has a molecular weight of 167.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 2-chloro-1-methylbenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for 4-Azido-2-chloro-1-methylbenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-chloro-1-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

4-Azido-2-chloro-1-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a versatile small molecule scaffold for the synthesis of heterocycles and other complex molecules.

    Biology: In bioconjugation techniques for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.

    2-Azido-1-chloro-4-methylbenzene: Similar structure with different positioning of the azido and chloro groups.

    4-Azido-1-methylbenzene: Similar structure but lacks the chloro group.

Uniqueness

4-Azido-2-chloro-1-methylbenzene is unique due to the presence of both azido and chloro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-azido-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVJJAOJPJELDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476344
Record name 4-azido-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357292-37-6
Record name 4-azido-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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